N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide, also known as PAC-1, is a small molecule that has been developed as a potential anticancer agent. It was first identified in a high-throughput screening assay for compounds that could induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide involves the activation of procaspase-3, an inactive precursor of the enzyme caspase-3, which plays a key role in the apoptotic process. This compound binds to a specific site on procaspase-3, causing it to undergo a conformational change that activates the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, this compound has been shown to inhibit the growth of cancer cells, reduce tumor size in animal models, and enhance the efficacy of other anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide as an anticancer agent is its ability to induce apoptosis in cancer cells that are resistant to other drugs. However, one limitation of this compound is its relatively low potency compared to other anticancer agents.
Zukünftige Richtungen
There are several potential future directions for research on N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide. One area of focus could be the development of more potent analogs of this compound that could be used in combination with other anticancer agents. Another area of focus could be the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with this compound. Finally, further studies could investigate the potential use of this compound in combination with immunotherapy approaches for the treatment of cancer.
Synthesemethoden
The synthesis of N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide involves a multistep process that begins with the reaction of 4-acetylbenzoic acid with piperidine to form N-(4-acetylbenzoyl)piperidine. This intermediate is then reacted with 2-chlorobenzoyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide has been the subject of numerous scientific studies that have investigated its potential as an anticancer agent. These studies have shown that this compound can induce apoptosis in cancer cells, including those that are resistant to conventional chemotherapy drugs. This compound has also been shown to have synergistic effects when used in combination with other anticancer agents.
Eigenschaften
IUPAC Name |
N-[[1-(4-acetylbenzoyl)piperidin-3-yl]methyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-15(26)17-8-10-18(11-9-17)22(28)25-12-4-5-16(14-25)13-24-21(27)19-6-2-3-7-20(19)23/h2-3,6-11,16H,4-5,12-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWSANXSGADTSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.